1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a chlorophenyl group and an indole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal.
Condensation Reaction: These starting materials undergo a condensation reaction at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product.
Further Reactions:
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like toluene or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anti-allergic properties are attributed to its ability to antagonize histamine H1 receptors, thereby reducing allergic responses .
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide can be compared with other indole derivatives and similar compounds:
Indole-3-acetic acid: A plant hormone with different biological activities.
Levocetirizine: An antihistamine with similar anti-allergic properties but a different chemical structure.
Fluoroindoles: Indole derivatives with antiviral activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-17-12-10-16(11-13-17)14-25-15-20(19-8-4-5-9-21(19)25)22(26)24-18-6-2-1-3-7-18/h1-13,15H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFMJUSKTXSDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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